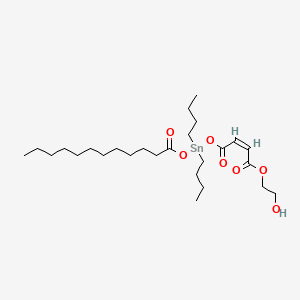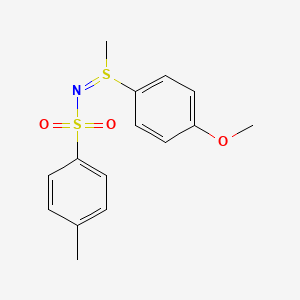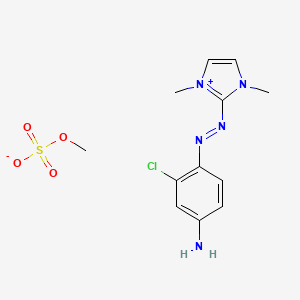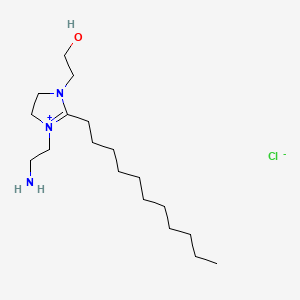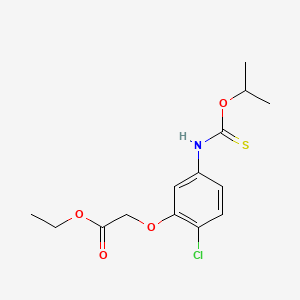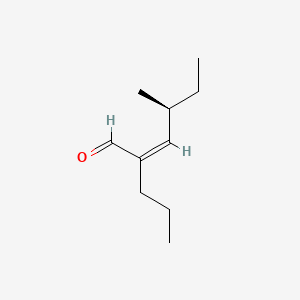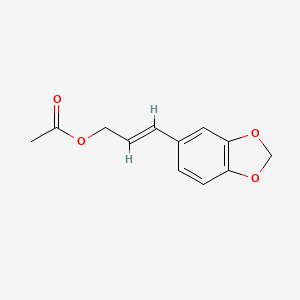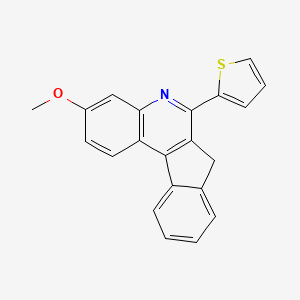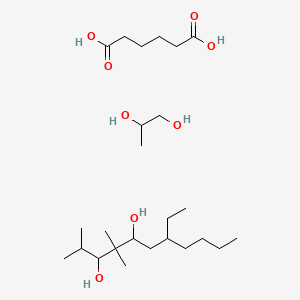
7-Ethyl-2,4,4-trimethylundecane-3,5-diol;hexanedioic acid;propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, polymer with 1,2-propanediol and 2,2,4-trimethyl-1,3-pentanediol, 2-ethylhexyl ester is a complex polyester compound. It is primarily used in the production of various polymers and resins, which find applications in coatings, adhesives, and other industrial products. This compound is known for its flexibility, durability, and resistance to environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,2-propanediol and 2,2,4-trimethyl-1,3-pentanediol, 2-ethylhexyl ester typically involves a polycondensation reaction. The primary reactants include hexanedioic acid, 1,2-propanediol, and 2,2,4-trimethyl-1,3-pentanediol. The reaction is catalyzed by an acid catalyst, often sulfuric acid or p-toluenesulfonic acid, under elevated temperatures (around 150-200°C) and reduced pressure to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous or batch reactors. The process involves precise control of temperature, pressure, and reactant feed rates to ensure consistent polymer quality. Post-reaction, the polymer is purified through processes such as distillation or crystallization to remove any unreacted monomers or by-products .
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, polymer with 1,2-propanediol and 2,2,4-trimethyl-1,3-pentanediol, 2-ethylhexyl ester primarily undergoes esterification and transesterification reactions. It is relatively stable under normal conditions but can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid.
Transesterification: Catalyzed by bases such as sodium methoxide or potassium hydroxide.
Hydrolysis: Occurs under acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
The major products of these reactions include various esters and alcohols, depending on the specific reactants and conditions used .
Scientific Research Applications
Hexanedioic acid, polymer with 1,2-propanediol and 2,2,4-trimethyl-1,3-pentanediol, 2-ethylhexyl ester has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of high-performance polymers and resins.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating biodegradable implants and scaffolds for tissue engineering.
Mechanism of Action
The mechanism of action of hexanedioic acid, polymer with 1,2-propanediol and 2,2,4-trimethyl-1,3-pentanediol, 2-ethylhexyl ester involves its ability to form strong ester bonds, which contribute to the polymer’s stability and durability. The molecular targets include hydroxyl and carboxyl groups, which react to form ester linkages. The pathways involved in its synthesis and degradation are primarily esterification and hydrolysis reactions .
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: Similar in structure but uses different diols, resulting in variations in physical properties.
Hexanedioic acid, polymer with 1,3-butanediol and 1,2-propanediol, 2-ethylhexyl ester: Another variant with different diols, affecting its mechanical properties and applications.
Hexanedioic acid, polymer with 1,4-butanediol and 2,2-dimethyl-1,3-propanediol, isononyl ester: Uses different diols and esters, leading to unique properties.
Uniqueness
Hexanedioic acid, polymer with 1,2-propanediol and 2,2,4-trimethyl-1,3-pentanediol, 2-ethylhexyl ester is unique due to its combination of diols and ester groups, which provide a balance of flexibility, durability, and resistance to environmental factors. This makes it particularly suitable for applications requiring high-performance materials .
Properties
CAS No. |
150632-05-6 |
|---|---|
Molecular Formula |
C25H52O8 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
7-ethyl-2,4,4-trimethylundecane-3,5-diol;hexanedioic acid;propane-1,2-diol |
InChI |
InChI=1S/C16H34O2.C6H10O4.C3H8O2/c1-7-9-10-13(8-2)11-14(17)16(5,6)15(18)12(3)4;7-5(8)3-1-2-4-6(9)10;1-3(5)2-4/h12-15,17-18H,7-11H2,1-6H3;1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3 |
InChI Key |
YKGHLBHBWARESI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(C(C)(C)C(C(C)C)O)O.CC(CO)O.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


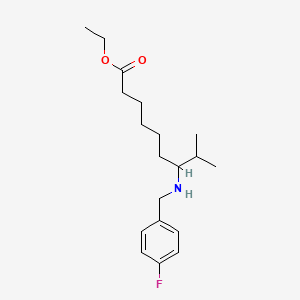
![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
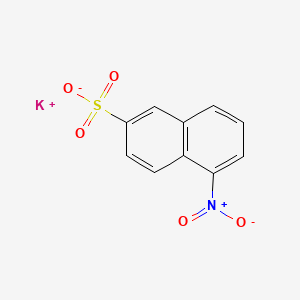
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
